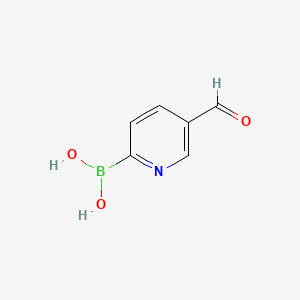

(5-Formylpyridin-2-yl)boronic acid

Übersicht

Beschreibung

(5-Formylpyridin-2-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a pyridine ring with a formyl substituent at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5-Formylpyridin-2-yl)boronic acid can be achieved through several methods:

Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on a pyridine derivative with a metal, followed by borylation using trialkylborates.

Directed Ortho-Metallation (DoM) and Borylation: This approach uses metal-hydrogen exchange on a substituted pyridine, followed by borylation with trialkylborates.

Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiboron or dialkoxyhydroborane using palladium catalysts.

C-H or C-F Bond Activation: Iridium or rhodium catalysts can activate C-H or C-F bonds in pyridine derivatives, followed by borylation.

[4+2] Cycloaddition: This method involves cycloaddition reactions to form the boronic acid derivative.

Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with a focus on optimizing reaction conditions for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: (5-Formylpyridin-2-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: Formation of C-O bonds.

Substitution: Conversion of boron to other heteroatoms such as nitrogen (C-N) and halogens (C-X).

Protodeboronation: Formation of C-H bonds.

Coupling Reactions: Formation of new C-C bonds through homologations, olefinations, alkynylations, and Suzuki-Miyaura coupling

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.

Substitution: Uses reagents such as amines or halides under mild conditions.

Protodeboronation: Often employs acidic or basic conditions.

Coupling Reactions: Utilizes palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products: The major products formed from these reactions include various substituted pyridines, pyridine derivatives with extended conjugation, and complex organic molecules used in pharmaceuticals and materials science.

Wissenschaftliche Forschungsanwendungen

(5-Formylpyridin-2-yl)boronic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of (5-Formylpyridin-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:

Enzyme Inhibition: The compound can inhibit enzymes by binding to active site residues, disrupting their catalytic activity.

Receptor Modulation: It can interact with receptor proteins, altering their signaling pathways and biological responses.

Sensing Applications: Utilized in sensors for detecting sugars and other biomolecules through boronate ester formation.

Vergleich Mit ähnlichen Verbindungen

(5-Formylpyridin-2-yl)boronic acid can be compared with other boronic acids and esters:

Biologische Aktivität

(5-Formylpyridin-2-yl)boronic acid is an organoboron compound with significant potential in various biological applications. Its unique structure, characterized by the presence of a formyl group at the 5-position of the pyridine ring, enhances its reactivity and biological activity. This article delves into its biological activity, mechanisms of action, and applications in medicinal chemistry.

The molecular formula of this compound is CHBNO, with a molecular weight of approximately 150.93 g/mol. The compound exhibits a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it a versatile building block in organic synthesis and medicinal chemistry .

Enzyme Inhibition

One of the primary biological activities associated with this compound is its potential as an enzyme inhibitor . The compound can bind to active site residues of enzymes, disrupting their catalytic functions. This property is particularly valuable in the development of inhibitors for various biological targets, including proteases and kinases .

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit anticancer properties . The mechanism involves the inhibition of proteasomes, which are crucial for protein degradation in cancer cells. By disrupting this process, the compound may induce apoptosis in malignant cells . Studies have shown that modifications to boronic acids can enhance their selectivity and potency against specific cancer types.

Antibacterial and Antiviral Properties

In addition to anticancer effects, this compound has been explored for its antibacterial and antiviral activities . Boron-containing compounds have demonstrated efficacy against various pathogens by targeting bacterial cell wall synthesis and viral replication processes .

The mechanism by which this compound exerts its biological effects primarily involves:

- Covalent Bond Formation : The ability to form reversible covalent bonds with diols allows this compound to interact effectively with biological molecules.

- Receptor Modulation : It can alter signaling pathways by interacting with receptor proteins, leading to changes in cellular responses.

- Sensing Applications : The compound's reactivity enables its use in sensors for detecting sugars and other biomolecules through boronate ester formation .

Applications in Medicinal Chemistry

This compound serves as a critical building block in the synthesis of bioactive molecules. Its applications include:

- Drug Development : It is investigated for creating inhibitors targeting specific enzymes involved in disease pathways.

- Chemical Libraries : Utilized in generating diverse chemical libraries for high-throughput screening in drug discovery .

Comparative Analysis with Similar Compounds

To understand the unique features of this compound, it can be compared with other related boronic acids:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| (5-Cyanopyridin-2-yl)boronic acid | Pyridine Boronic Acid | Contains a cyano group; used in similar reactions |

| (3-Pyridinyl)boronic acid | Pyridine Boronic Acid | Positioned at the 3-position; different reactivity |

| (4-Pyridinyl)boronic acid | Pyridine Boronic Acid | Positioned at the 4-position; distinct applications |

The presence of the formyl group at the 5-position distinguishes it from these compounds, influencing both its reactivity and biological activity .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

- Anticancer Research : Investigations into its role as a proteasome inhibitor have shown promising results against certain cancer cell lines.

- Antimicrobial Studies : Evaluations have demonstrated its effectiveness against specific bacterial strains, suggesting further exploration for therapeutic use.

- Synthetic Applications : Its utility in Suzuki-Miyaura coupling reactions has been documented, showcasing its role in synthesizing complex organic molecules .

Eigenschaften

IUPAC Name |

(5-formylpyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO3/c9-4-5-1-2-6(7(10)11)8-3-5/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOXLPCTWDZMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=C1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101290726 | |

| Record name | B-(5-Formyl-2-pyridinyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-07-9 | |

| Record name | B-(5-Formyl-2-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(5-Formyl-2-pyridinyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.